molecular formula C8H5ClN2O3 B3219884 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid CAS No. 1190321-53-9

5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Cat. No.: B3219884
CAS No.: 1190321-53-9
M. Wt: 212.59 g/mol
InChI Key: CWNKRIPIGRTZKK-UHFFFAOYSA-N
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Description

5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position, a keto group at the 2-position, and a carboxylic acid group at the 6-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid typically involves multi-step synthetic routes One common method includes the cyclization of appropriate precursors under specific reaction conditions

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the efficient production of the compound .

Chemical Reactions Analysis

5-Chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By binding to these receptors, the compound can disrupt signaling pathways, leading to the inhibition of tumor cell growth and proliferation .

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid include other pyrrolopyridine derivatives, such as:

  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • Pyrrolo[1,2-a]pyrazine derivatives
  • Pyrrolo[3,4-b]pyrazine derivatives

These compounds share structural similarities but differ in the position and type of substituents, which can significantly impact their biological activities and applications. The unique combination of functional groups in this compound contributes to its distinct properties and potential as a versatile compound in various research fields .

Properties

IUPAC Name

5-chloro-2-oxo-1,3-dihydropyrrolo[2,3-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O3/c9-4-1-3-2-5(12)10-7(3)11-6(4)8(13)14/h1H,2H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNKRIPIGRTZKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC(=C(N=C2NC1=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155135
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190321-53-9
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190321-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,3-dihydro-2-oxo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 2
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5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 3
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 4
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 5
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid
Reactant of Route 6
5-chloro-2-oxo-1H,2H,3H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

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